molecular formula C6H2BrFN2 B1383085 3-Bromo-2-fluoroisonicotinonitrile CAS No. 1807022-80-5

3-Bromo-2-fluoroisonicotinonitrile

Cat. No. B1383085
M. Wt: 201 g/mol
InChI Key: GPHPXMDXYYFSJY-UHFFFAOYSA-N
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Description

3-Bromo-2-fluoroisonicotinonitrile is an organic compound with the molecular formula C6H2BrFN2 . It has a molecular weight of 200.996 Da . This compound is used in the field of medicinal chemistry with potential applications in a range of scientific fields.


Molecular Structure Analysis

The molecular structure of 3-Bromo-2-fluoroisonicotinonitrile has been optimized using both Density Functional Theory (DFT) and Hartree-Fock (HF) methods . The Molecular Electrostatic Potential (MEP) was computed using the B3LYP/6-311++G(d,p) level of theory .

Scientific Research Applications

Synthesis and Industrial Applications

3-Bromo-2-fluoroisonicotinonitrile is a valuable intermediate in organic synthesis, particularly in the pharmaceutical industry. Its derivatives, such as 2-Fluoro-4-bromobiphenyl, play a crucial role in the manufacture of non-steroidal anti-inflammatory and analgesic materials like flurbiprofen. However, the synthesis process of these compounds is complex and often involves expensive and toxic reagents, posing challenges for large-scale production (Qiu et al., 2009).

Photocatalysis and Environmental Applications

In the realm of photocatalysis, 3-Bromo-2-fluoroisonicotinonitrile-based materials have been extensively studied for their potential in environmental remediation and solar energy storage. Graphitic carbon nitride (g-C3N4)-based heterojunction photoactive nanocomposites, for instance, are recognized for their excellent physical, optical, and electrical properties under visible light irradiation, making them suitable for photocatalytic treatment of persistent organic pollutants, heavy-metal-ion redox, and oxidative decomposition of pathogens (Huang et al., 2018).

Cancer Research and Photodynamic Therapy

In the field of oncology, the derivatives of 3-Bromo-2-fluoroisonicotinonitrile, such as 3-bromopyruvate, have shown efficacy in inhibiting glycolysis, thereby preventing tumor growth and eradicating existing tumors in animal studies. This compound inhibits key enzymes involved in cancer cell energy metabolism and has shown potential in inducing oxidative stress in cancer cells (Shoshan, 2012).

Fluorescence Spectroscopy and Medical Diagnostics

3-Bromo-2-fluoroisonicotinonitrile-related compounds are also of interest in fluorescence spectroscopy, a technique widely used in biochemistry, molecular biology, and medical diagnostics. Advances in this field, such as radiative decay engineering, have opened new possibilities for enhancing fluorophore emission by modifying radiative decay rates, thereby improving the sensitivity and efficacy of fluorescence-based diagnostic methods (Lakowicz, 2001).

Safety And Hazards

While specific safety and hazard information for 3-Bromo-2-fluoroisonicotinonitrile is not available, it’s important to handle all chemicals with care. Always use personal protective equipment, avoid breathing dust, and avoid contact with skin and eyes .

properties

IUPAC Name

3-bromo-2-fluoropyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrFN2/c7-5-4(3-9)1-2-10-6(5)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPHPXMDXYYFSJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1C#N)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2-fluoroisonicotinonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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